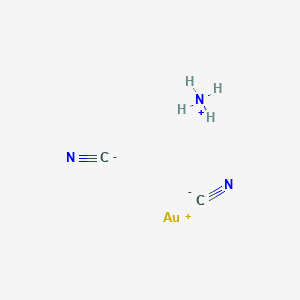

Ammonium dicyanoaurate

Description

Ammonium dicyanoaurate ([NH₄][Au(CN)₂]) is a coordination compound comprising the linear dicyanoaurate(I) anion ([Au(CN)₂]⁻) and ammonium counterions. The [Au(CN)₂]⁻ anion exhibits strong aurophilic interactions (Au–Au bonds) in solution and solid states, enabling oligomerization into trimeric or polymeric structures . These interactions, comparable in strength to hydrogen bonds, allow dynamic structural changes upon electronic excitation, such as transitions from bent to linear geometries .

This compound shares key applications with other dicyanoaurate salts, including:

- Gold extraction: The [Au(CN)₂]⁻ ion is central to cyanidation, where it solubilizes gold from ores via oxidation in alkaline cyanide solutions .

- Crystallography: Used as a heavy-atom derivative for phasing protein structures due to its high electron density .

- Materials science: Organic ammonium salts of [Au(CN)₂]⁻ form supramolecular architectures through hydrogen bonding, influencing optical and mechanical properties .

The formation constant (logβ₂) of [Au(CN)₂]⁻ is exceptionally high (~39.3), ensuring stability in aqueous environments , which underpins its industrial and chemical utility.

Properties

CAS No. |

31096-40-9 |

|---|---|

Molecular Formula |

C2H4AuN3 |

Molecular Weight |

267.04 g/mol |

IUPAC Name |

azanium;gold(1+);dicyanide |

InChI |

InChI=1S/2CN.Au.H3N/c2*1-2;;/h;;;1H3/q2*-1;+1;/p+1 |

InChI Key |

IQXHAJSMTNDJGA-UHFFFAOYSA-O |

SMILES |

[C-]#N.[C-]#N.[NH4+].[Au+] |

Canonical SMILES |

[C-]#N.[C-]#N.[NH4+].[Au+] |

Other CAS No. |

31096-40-9 |

Related CAS |

14950-87-9 (Parent) |

Synonyms |

ammonium dicyanoaurate aurocyanide dicyanoaurate gold cyanide gold monocyanide KAu(CN)2 potassium aurocyanide potassium dicyanoaurate sodium dicyanoaurate |

Origin of Product |

United States |

Comparison with Similar Compounds

Zinc Dicyanoaurate ([Zn{Au(CN)₂}₂])

Potassium and Sodium Dicyanoaurates ([K/Na][Au(CN)₂])

Silver Dicyanoargentate ([Ag(CN)₂]⁻)

- Stability : Lower formation constant than gold analogs, though exact values are unreported .

- Reactivity : Reacts with thiols (e.g., glutathione) via cyanide substitution, unlike [Au(CN)₂]⁻, which resists ligand exchange .

- Oligomerization : Shows weaker argentophilic interactions (smaller absorption red shifts: 11.9 × 10³ cm⁻¹ vs. 13.4 × 10³ cm⁻¹ for Au) .

Copper-Dicyanoaurate Coordination Polymers

Organic Ammonium Dicyanoaurate Salts

Imidazolium Dicyanoaurate Mesogens

- Liquid Crystals: Imidazolium salts with [Au(CN)₂]⁻ exhibit smectic mesophases (66–112°C), enabling electrodeposition of gold nanoparticles .

Mechanochemical Transformations

- Polymorph Control: Mechanochemical grinding of dicyanoaurate salts yields luminescent polymorphs (e.g., green vs. blue emission) for optoelectronic applications .

Data Tables

Table 1: Comparative Overview of Dicyanoaurate Compounds

Q & A

Basic Research Questions

Q. What experimental parameters influence the sorption efficiency of dicyanoaurate ions in gold recovery processes?

- Methodological Answer : Sorption efficiency is influenced by the concentration of dicyanoaurate ions, temperature, and diffusion mechanisms. For example, sorption rates increase proportionally with higher external solution concentrations but are limited by mixed diffusion (external and intra-diffusion). Optimal sorption occurs at 298 K, with deviations (288–318 K) reducing efficiency. Experimental validation involves plotting exchange degree (F) vs. time and analyzing diffusion models (e.g., Fickian kinetics) using techniques like Arrhenius plots .

Q. How does the stability constant of dicyanoaurate (logβ₂ = 39.3) affect its application in gold leaching?

- Methodological Answer : The high stability constant of Au(CN)₂⁻ ensures efficient gold dissolution in cyanidation processes. This stability minimizes side reactions, enabling >90% recovery in non-refractory ores. Researchers validate this using thermodynamic modeling (e.g., Eh-pH diagrams) and kinetic studies comparing leaching rates with alternative ligands (e.g., thiosulfate). Refractory ores (<80% recovery) require pretreatment (e.g., roasting) to enhance accessibility .

Q. What spectroscopic methods are used to characterize dicyanoaurate-based coordination polymers?

- Methodological Answer : UV-vis absorption/emission spectroscopy, ¹³C/¹H NMR, and X-ray absorption spectroscopy (XAS) at Au L₃-edge and Zn K-edge are critical. These techniques identify self-assembly behavior, oligomerization, and metallophilic interactions (e.g., Au···Ag). For example, XAS confirms Au-Zn aggregation in solution, bridging solution chemistry to solid-state structures .

Advanced Research Questions

Q. How can diffusion limitations in dicyanoaurate ion sorption be experimentally distinguished and modeled?

- Methodological Answer : Mixed diffusion control is confirmed via time-dependent sorption curves (F vs. t) and Arrhenius analysis. External diffusion dominates at high concentrations, while intra-diffusion governs at lower concentrations. Researchers use shrinking-core models or Weber-Morris plots to separate diffusion coefficients (D). For example, Figure 2 in Kaumeto () shows sorption rate dependency on gold concentration, validated by ln(1-F) vs. t linearity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.